

Physical properties of 4-Bromo-2-hydroxybenzoic acid

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxybenzoic Acid

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An In-Depth Technical Guide to the Physical Properties of **4-Bromo-2-hydroxybenzoic Acid**

Abstract

4-Bromo-2-hydroxybenzoic acid (CAS No: 1666-28-0), a halogenated derivative of salicylic acid, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial materials such as UV absorbers and rubber anti-scorching agents.[1][2][3][4] A comprehensive understanding of its physical properties is paramount for its effective handling, process optimization, and application development. This guide provides a detailed examination of the key physical and chemical characteristics of **4-Bromo-2-hydroxybenzoic acid**, grounded in experimental data and predictive models. We delve into its thermal stability, solubility profile, acidity, and crystal structure, offering field-proven insights into the causality behind these properties. This document is intended to serve as a core technical resource for researchers, chemists, and drug development professionals.

Molecular and Chemical Identity

4-Bromo-2-hydroxybenzoic acid is a multifunctional aromatic compound, appearing as a white to off-white crystalline solid at room temperature.[1] Its identity is defined by the following core identifiers:

Property	Value	Source(s)
IUPAC Name	4-bromo-2-hydroxybenzoic acid	[5]
Synonyms	4-Bromosalicylic acid	[2] [6] [7]
CAS Number	1666-28-0	[1] [2] [8] [9]
Molecular Formula	C ₇ H ₅ BrO ₃	[1] [2] [5]
Molecular Weight	217.02 g/mol	[2] [5] [6]
Appearance	White to off-white crystalline powder	[1] [8]
InChI Key	FYAKLZKQJDBBKW-UHFFFAOYSA-N	[5] [8] [9]
SMILES	OC(=O)c1ccc(Br)cc1O	[8] [9]

Physicochemical Properties: A Quantitative Overview

The functional behavior of **4-Bromo-2-hydroxybenzoic acid** in various applications is dictated by its physicochemical properties. The following table summarizes the most critical data points.

Parameter	Value	Notes	Source(s)
Melting Point	164-165 °C	This value is consistently reported. A higher value of 216-217 °C has also been noted, suggesting potential polymorphism or variation in purity.	[2][8][9][10]
Boiling Point	330.2 ± 32.0 °C	Predicted value; the compound decomposes on rapid heating.	[2][8]
Density	1.861 ± 0.06 g/cm ³	Predicted value.	[2][8]
pKa	2.71 ± 0.10	Predicted value. This indicates stronger acidity than benzoic acid, influenced by the ortho-hydroxyl and para-bromo substituents.	[1][8][10]
Vapor Pressure	6.78E-05 mmHg at 25°C	Predicted value.	[2]

In-Depth Analysis of Key Properties

Thermal Profile and Stability

The melting point of **4-Bromo-2-hydroxybenzoic acid** is reliably reported in the range of 164-165°C.[2][8][10] However, a significantly higher melting point of 216-217°C has also been published, which may be attributable to different crystalline polymorphs or the purity of the analyzed sample.[9] From a practical standpoint, the compound is stable at room temperature but exhibits limited thermal stability at elevated temperatures. Upon rapid heating, it undergoes decarboxylation to decompose into phenol and carbon dioxide.[2][3][4][8] This decomposition

pathway is a critical consideration for any high-temperature reaction or purification process, such as distillation, which should be avoided in favor of recrystallization.

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis, formulation, and biological systems. **4-Bromo-2-hydroxybenzoic acid**'s structure contains both polar (hydroxyl, carboxylic acid) and nonpolar (bromophenyl ring) moieties, resulting in a nuanced solubility profile.

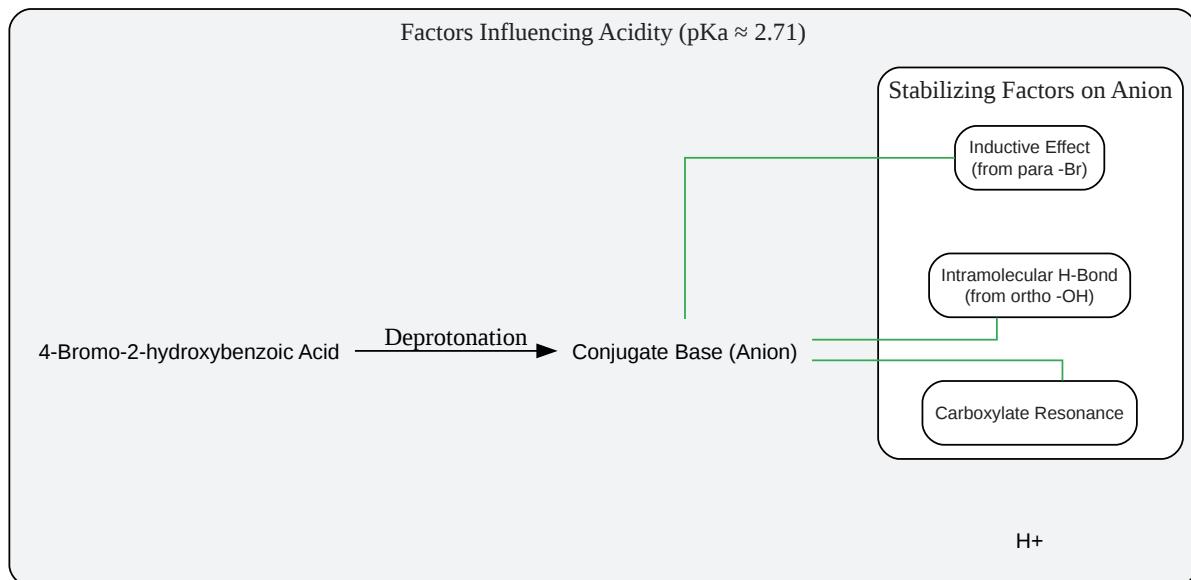
- Water: It has limited or sparing solubility in water.^[1] The polar groups allow for some interaction with water, but the hydrophobic character of the aromatic ring restricts extensive dissolution.
- Organic Solvents: It is soluble in polar organic solvents, including ethanol, acetone, and dimethylformamide (DMF).^[1] The ability of these solvents to form hydrogen bonds with the solute's hydroxyl and carboxyl groups, while also accommodating the phenyl ring, facilitates solvation.

This solubility behavior is crucial for selecting appropriate solvent systems for chemical reactions, purification via recrystallization, and formulation development.

Acidity and pKa

The predicted pKa of 2.71 indicates that **4-Bromo-2-hydroxybenzoic acid** is a moderately strong organic acid.^{[1][8][10]} Its acidity is influenced by several structural factors:

- Carboxylic Acid Group: The primary source of acidity.
- Ortho-Hydroxyl Group: The adjacent -OH group forms a strong intramolecular hydrogen bond with the carboxylic acid's carbonyl oxygen. This stabilizes the carboxylate anion upon deprotonation, thereby increasing acidity (lowering the pKa) compared to benzoic acid.
- Para-Bromo Group: As an electron-withdrawing group, the bromine atom further delocalizes the negative charge of the conjugate base through inductive effects, enhancing the stability of the anion and increasing acidity.



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Caption: Factors stabilizing the conjugate base of **4-Bromo-2-hydroxybenzoic acid**.

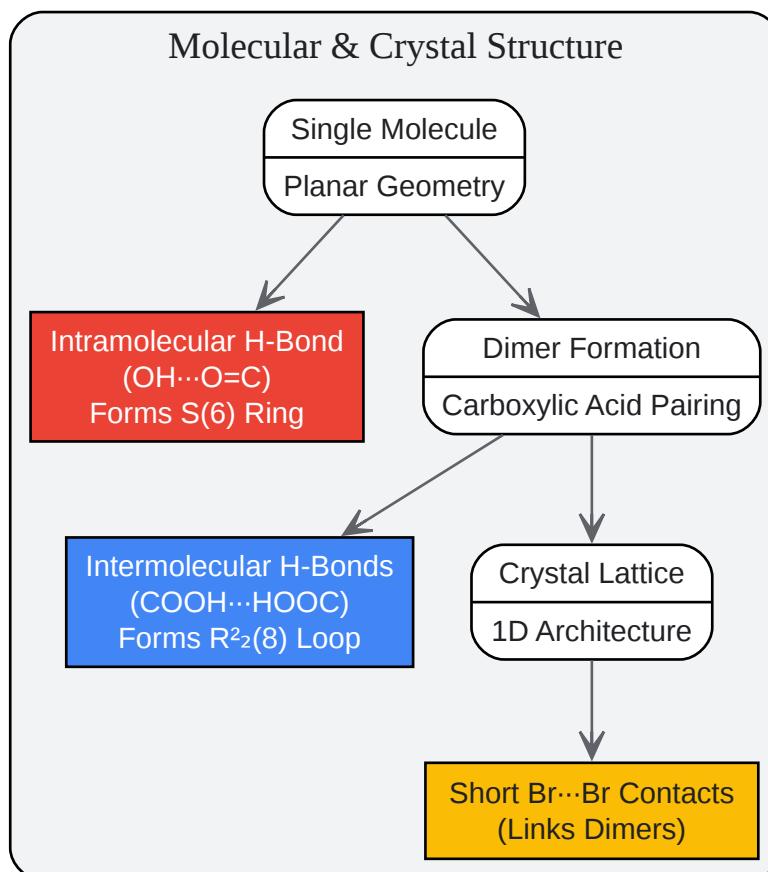
Crystallography and Molecular Geometry

X-ray crystallography studies reveal significant details about the solid-state structure of **4-Bromo-2-hydroxybenzoic acid**. The molecule is nearly planar, with a small dihedral angle of just $4.8(4)^\circ$ between the carboxylic acid group and the phenyl ring.[11]

A key feature is a strong intramolecular O—H \cdots O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring motif known as an S(6) ring.[11]

In the crystal lattice, molecules associate into inversion dimers through pairs of intermolecular O—H \cdots O hydrogen bonds between their carboxylic acid groups.[11] This is a classic packing motif for carboxylic acids, creating a robust $R^{2_2}(8)$ loop. Furthermore, these dimers are linked

into a one-dimensional chain by short Br···Br contacts of 3.4442 (5) Å.[11] This detailed structural knowledge is invaluable for understanding polymorphism and predicting material properties.



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Caption: Hierarchical organization of **4-Bromo-2-hydroxybenzoic acid** in the solid state.

Experimental Protocols

To ensure data integrity, standardized experimental procedures are essential. The following outlines methodologies for determining key physical properties.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a self-validating system for accurately determining the melting point range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Calibration:
 - Verify the thermometer's accuracy using a certified standard with a known melting point close to the expected range (e.g., Benzoic acid, m.p. 122°C).
 - Adjust any readings based on the calibration check. This step is critical for trustworthiness.
- Sample Preparation:
 - Ensure the **4-Bromo-2-hydroxybenzoic acid** sample is completely dry and finely powdered.
 - Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Measurement:
 - Place the capillary tube in a calibrated melting point apparatus.
 - Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 145°C).
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
- Data Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal melts.
 - The melting point is reported as the range $T_1 - T_2$. A narrow range (<2°C) indicates high purity.

Caption: Workflow for calibrated melting point determination.

Safety and Handling

Proper handling of **4-Bromo-2-hydroxybenzoic acid** is essential to ensure laboratory safety.

- Hazard Identification: The compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[2][5] It is also classified as harmful to aquatic life.[2]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles.[12]
 - Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.[13]
 - Respiratory Protection: In case of dust formation, use a P95 (US) or P1 (EU) particle respirator.[13]
- Handling and Storage:
 - Handle in a well-ventilated area to avoid breathing dust.[12][13]
 - Avoid contact with skin and eyes.[2]
 - Store in a tightly closed container in a dark, dry place under an inert atmosphere.[8][10]

Conclusion

4-Bromo-2-hydroxybenzoic acid possesses a well-defined set of physical properties that are critical to its industrial and research applications. Its moderate acidity, specific solubility profile, and distinct thermal behavior are direct consequences of its molecular structure, which features a stabilizing intramolecular hydrogen bond and an electron-withdrawing bromine substituent. The detailed crystallographic data provide a fundamental basis for understanding its solid-state behavior. By adhering to rigorous experimental protocols and safety guidelines, researchers and drug development professionals can effectively and safely leverage this versatile chemical intermediate.

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